Ethyl 3-amino-6-methoxyquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-methoxyquinoline-2-carboxylate is an organic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-methoxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and methoxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 3-amino-6-methoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-aminoquinoline-2-carboxylate
- Ethyl 6-methoxyquinoline-2-carboxylate
- Ethyl 3-amino-4-methoxyquinoline-2-carboxylate
Uniqueness
Ethyl 3-amino-6-methoxyquinoline-2-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, which imparts distinct chemical and biological properties. This combination allows for versatile functionalization and enhances its potential for various applications .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-amino-6-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-10(14)7-8-6-9(17-2)4-5-11(8)15-12/h4-7H,3,14H2,1-2H3 |
InChI Key |
WVBCBTHQVVFNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)OC)N |
Origin of Product |
United States |
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